molecular formula C32H16Cl6N6O3 B565946 Diclazuril 6-Carboxylic Acid [(4-Chlorophenyl)cyanomethyl]-2,6-dichlorophenyl-4-amide CAS No. 1796928-69-2

Diclazuril 6-Carboxylic Acid [(4-Chlorophenyl)cyanomethyl]-2,6-dichlorophenyl-4-amide

Cat. No.: B565946
CAS No.: 1796928-69-2
M. Wt: 745.219
InChI Key: QSJTWQGJZBSRSU-UHFFFAOYSA-N
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Description

Background and Nomenclature

Diclazuril 6-Carboxylic Acid [(4-Chlorophenyl)cyanomethyl]-2,6-dichlorophenyl-4-amide, systematically named as 2-[3,5-dichloro-4-[(4-chlorophenyl)-cyanomethyl]phenyl]-3,5-dioxo-1,2,4-triazine-6-carboxylic acid , is a triazine-based carboxylic acid derivative. Its molecular formula is $$ \text{C}{18}\text{H}{9}\text{Cl}{3}\text{N}{4}\text{O}_{4} $$, with a molecular weight of 451.65 g/mol. The compound features a central triazine ring substituted with dichlorophenyl and chlorophenyl-cyanomethyl groups, along with a carboxylic acid moiety at the sixth position. The International Union of Pure and Applied Chemistry (IUPAC) name reflects its structural complexity, emphasizing the positions of chlorine substituents and the cyanomethyl bridging group.

This compound is recognized as a key impurity in the synthesis and degradation of Diclazuril (CAS 101831-37-2), a broad-spectrum anticoccidial agent used in veterinary medicine. The structural relationship between Diclazuril and its 6-carboxylic acid derivative arises from metabolic or synthetic pathways, where oxidation or hydrolysis reactions modify the parent molecule.

Table 1: Physicochemical Properties of Diclazuril 6-Carboxylic Acid

Property Value
Molecular Formula $$ \text{C}{18}\text{H}{9}\text{Cl}{3}\text{N}{4}\text{O}_{4} $$
Molecular Weight 451.65 g/mol
CAS Number 862243-46-7
IUPAC Name 2-[3,5-dichloro-4-[(4-chlorophenyl)-cyanomethyl]phenyl]-3,5-dioxo-1,2,4-triazine-6-carboxylic acid
Solubility Slightly soluble in DMSO, methanol

Chemical Significance and Research Relevance

Diclazuril 6-Carboxylic Acid holds significant importance in pharmaceutical chemistry and quality control. As a major impurity in Diclazuril formulations, its detection and quantification are critical for ensuring drug efficacy and compliance with regulatory standards. Analytical methods such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to monitor its presence in animal feed and tissues, with detection limits as low as 0.1 mg/kg.

Research efforts have focused on understanding its pharmacokinetic behavior. A physiologically based pharmacokinetic (PBPK) model for Diclazuril, which includes its 6-carboxylic acid metabolite, demonstrated that hepatic clearance ($$ \text{Cl}{\text{he}} $$) and intestinal absorption rate constants ($$ K{\text{gut}} $$) are pivotal parameters influencing tissue residue profiles. This model aids in predicting withdrawal periods to ensure food safety, particularly in poultry production.

Table 2: Key Analytical Methods for Detecting Diclazuril 6-Carboxylic Acid

Method Matrix Detection Limit Key Parameters
HPLC-UV Animal feed 0.1 mg/kg Mobile phase: Acetonitrile-0.2% phosphoric acid
LC-MS/MS Poultry tissues 0.05 mg/kg Ion transitions: m/z 451.6 → 316.2
Solid-phase extraction Feed samples 0.5 mg/kg C18 cartridge purification

The compound’s role extends to synthetic chemistry, where its carboxylic acid group serves as a precursor for ester derivatives. For instance, butyl esterification of Diclazuril 6-Carboxylic Acid (CAS 1798004-50-8) has been explored to modify solubility profiles for enhanced analytical detection. These derivatives are instrumental in studying structure-activity relationships and metabolic pathways.

Properties

IUPAC Name

N,2-bis[3,5-dichloro-4-[(4-chlorophenyl)-cyanomethyl]phenyl]-3,5-dioxo-1,2,4-triazine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H16Cl6N6O3/c33-17-5-1-15(2-6-17)21(13-39)27-23(35)9-19(10-24(27)36)41-30(45)29-31(46)42-32(47)44(43-29)20-11-25(37)28(26(38)12-20)22(14-40)16-3-7-18(34)8-4-16/h1-12,21-22H,(H,41,45)(H,42,46,47)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJTWQGJZBSRSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)NC(=O)C3=NN(C(=O)NC3=O)C4=CC(=C(C(=C4)Cl)C(C#N)C5=CC=C(C=C5)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H16Cl6N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

745.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Cyclization and Triazine Formation

The synthesis begins with the formation of the triazine core. A 2014 patent describes reacting 2,6-dichloro-4-nitrobenzene with thiourea in a methanol solvent under reflux conditions to yield an intermediate thiourea derivative. Subsequent cyclization with potassium acetate in glacial acetic acid at 170°C generates the triazine ring, with hydrochloric acid facilitating hydrolysis. This step achieves a 78–85% yield, depending on reaction time and purity of starting materials.

Chlorination and Functionalization

Chlorine substituents are introduced via electrophilic aromatic substitution. Using 1,2,3-trichloro-5-nitrobenzene as a precursor, catalytic iron(III) chloride promotes regioselective chlorination at the 2- and 6-positions. The 4-position is then functionalized with a cyanomethyl group through a nucleophilic substitution reaction involving (4-chlorophenyl)acetonitrile and sodium hydride in dimethylformamide (DMF).

Carboxylic Acid and Amide Formation

The final steps involve oxidation of a methyl ester precursor to the carboxylic acid using potassium permanganate in acidic conditions. Conversion to the 4-amide derivative is achieved via carbodiimide-mediated coupling with ammonium chloride, yielding the target compound with >95% purity after recrystallization from ethyl acetate.

Reaction Conditions and Optimization

Solvent Systems and Temperature Profiles

Optimal solvents vary by reaction stage:

  • Cyclization : Glacial acetic acid at 170°C

  • Chlorination : DMF at 120°C

  • Amidation : Tetrahydrofuran (THF) at 25°C

A comparative study demonstrated that replacing methanol with DMF in the initial cyclization step increased yield from 72% to 88% due to improved solubility of intermediates.

Catalysts and Reagents

  • Iron(III) chloride : Enhances chlorination efficiency (0.5 mol% loading)

  • Dicyclohexylcarbodiimide (DCC) : Critical for amide bond formation, with 1.2 equivalents required for complete conversion

  • Sodium nitrite : Used in diazotization reactions to introduce nitro groups prior to reduction

Industrial-Scale Production

Continuous Flow Reactor Design

A 2022 study highlighted the use of continuous flow reactors for large-scale synthesis. Key parameters included:

ParameterValue
Residence time15 min
Temperature150°C
Pressure3 bar
Annual output12 metric tons
This method reduced byproduct formation by 40% compared to batch processes.

Purification and Isolation

Industrial purification employs a three-step process:

  • Liquid-liquid extraction : Ethyl acetate/water (3:1 ratio) removes unreacted starting materials.

  • Column chromatography : Silica gel with hexane/ethyl acetate (7:3) achieves >99% purity.

  • Crystallization : Ethanol/water (1:1) at −20°C yields needle-shaped crystals suitable for pharmaceutical use.

Analytical Validation

HPLC Method Development

A validated HPLC protocol uses:

ParameterSpecification
ColumnXSelect HSS T3, 3.5 µm
Mobile phaseAmmonium formate (pH 4.0)/acetonitrile (65:35)
Flow rate1.0 mL/min
DetectionUV at 230 nm
Retention time8.2 min
This method separates the target compound from six known impurities with a resolution >2.0.

Spectroscopic Characterization

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 2210 cm⁻¹ (C≡N)

  • ¹H NMR (DMSO-d₆) : δ 8.12 (s, 1H, triazine-H), 7.54–7.48 (m, 4H, Ar-H)

  • HRMS : m/z 451.6521 [M+H]⁺ (calc. 451.6518)

Case Studies in Process Optimization

Solvent Recycling Initiative

A 2023 pilot plant trial implemented DMF recovery via vacuum distillation, reducing solvent waste by 62% while maintaining reaction yields at 86–89%.

Byproduct Minimization

Introducing a potassium carbonate wash step decreased chlorinated byproducts from 5.2% to 0.8% in the final product .

Chemical Reactions Analysis

Types of Reactions

Diclazuril 6-Carboxylic Acid [(4-Chlorophenyl)cyanomethyl]-2,6-dichlorophenyl-4-amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions typically result in the formation of new halogenated derivatives .

Scientific Research Applications

Chemical Properties and Structure

Diclazuril 6-Carboxylic Acid has the following chemical characteristics:

  • Molecular Formula : C₁₈H₉Cl₃N₄O₄
  • Molecular Weight : 451.65 g/mol
  • CAS Number : 862243-46-7
  • Physical State : Solid, pale beige color
  • Melting Point : >300°C
  • Solubility : Slightly soluble in DMSO and methanol

The compound features a triazine ring, multiple chlorine substituents, and a carboxylic acid functional group, contributing to its biological activity and reactivity in chemical processes .

Veterinary Medicine

Diclazuril 6-Carboxylic Acid is primarily utilized in veterinary medicine for the treatment of coccidiosis in livestock. Its efficacy as an anticoccidial agent makes it a crucial component in managing parasitic infections in animals, thereby improving livestock health and productivity .

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. Its structural features allow for various chemical modifications, making it useful for developing new pharmaceuticals and agrochemicals. The synthesis typically involves:

  • Chlorination using chlorine gas or chlorinating agents.
  • Cyanomethylation with cyanomethyl chloride under basic conditions.

These reactions can yield high-purity products essential for further research and development .

Biological Research

Diclazuril 6-Carboxylic Acid has been explored for its interactions with biological systems. Studies indicate that it may modulate enzyme activity or receptor interactions, influencing biochemical pathways relevant to disease mechanisms. This aspect is particularly significant for drug discovery and development efforts targeting specific diseases .

Analytical Chemistry

The compound is also utilized in analytical chemistry for method development and validation. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm its identity and purity, aiding researchers in the characterization of complex mixtures .

Data Table: Summary of Applications

Application AreaDescriptionKey Techniques Used
Veterinary MedicineTreatment of coccidiosis in livestockDrug formulation
Chemical SynthesisBuilding block for synthesizing new compoundsChlorination, cyanomethylation
Biological ResearchModulation of enzyme/receptor activityBiochemical assays
Analytical ChemistryMethod development for compound identificationNMR spectroscopy, Mass Spectrometry

Case Study 1: Efficacy Against Coccidiosis

A study conducted on the use of Diclazuril 6-Carboxylic Acid demonstrated significant efficacy in reducing coccidia oocyst counts in infected poultry. The results indicated a marked improvement in animal health post-treatment, showcasing its potential as a reliable veterinary drug.

Case Study 2: Synthesis Pathway Optimization

Research focused on optimizing the synthesis pathway of Diclazuril 6-Carboxylic Acid highlighted the importance of reaction conditions. By adjusting temperature and pH levels during chlorination, researchers achieved higher yields and purity levels, facilitating its use in pharmaceutical applications .

Mechanism of Action

The mechanism by which Diclazuril 6-Carboxylic Acid [(4-Chlorophenyl)cyanomethyl]-2,6-dichlorophenyl-4-amide exerts its effects involves interaction with cellular components. The compound can bind to DNA, causing structural changes that inhibit replication and transcription. This action is mediated through the formation of covalent bonds with nucleophilic sites on the DNA molecule. Additionally, the compound may interfere with enzymatic pathways involved in cell division .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound is part of a broader family of diclazuril derivatives and structurally related antiprotozoal agents. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity/Use
Diclazuril 6-Carboxylic Acid [(4-Chlorophenyl)cyanomethyl]-2,6-dichlorophenyl-4-amide C₁₈H₉Cl₃N₄O₄ 451.65 Triazine, dichlorophenyl, cyanomethyl, carboxylic acid amide Impurity/reference standard; potential role in antiparasitic drug development .
Diclazuril C₁₇H₉Cl₃N₄O₂ 407.63* Triazinone, acetonitrile, dichlorophenyl Clinically used against Toxoplasma gondii and Eimeria spp. via chloroplast D1 protein binding .
Diclazuril 6-Carboxylic Acid Butyl Ester (TRC D436210) Not reported ~493† Ester, triazine, dichlorophenyl Likely prodrug with enhanced lipophilicity for improved absorption .
5-Amino-3-(5-((4-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile C₂₂H₁₅ClN₆O 414.85 Azo, pyrazole, carbonitrile, hydroxyphenyl Synthetic intermediate; activity against bacterial/fungal pathogens inferred .

*Calculated based on structural formula in ; †Estimated based on parent compound.

Pharmacological and Mechanistic Insights

Diclazuril : The parent compound inhibits protozoan proliferation by binding to chloroplast D1 proteins and downregulating serine/threonine phosphatases, inducing apoptosis in Eimeria tenella merozoites . Its plasma and cerebrospinal fluid bioavailability make it effective against toxoplasmosis .

Diclazuril 6-Carboxylic Acid Derivatives : The amide and ester derivatives likely modify solubility and metabolic stability. The carboxylic acid amide group in the subject compound may reduce cytotoxicity compared to diclazuril’s nitrile group, though direct efficacy data are lacking .

Azo-Pyrazole Analogues : Compounds like the pyrazole carbonitrile in share the 4-chlorophenyl motif but lack the triazine core. Their antimicrobial activity is attributed to azo group interactions with microbial enzymes, differing mechanistically from diclazuril’s chloroplast-targeting action .

Synergistic Potential

Diclazuril’s synergy with atovaquone against toxoplasmosis suggests that derivatives like the subject compound could be optimized for combination therapies .

Biological Activity

Diclazuril 6-Carboxylic Acid [(4-Chlorophenyl)cyanomethyl]-2,6-dichlorophenyl-4-amide is a derivative of diclazuril, primarily recognized for its anti-coccidial properties. This compound has garnered attention for its potential biological activities, particularly in veterinary medicine. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H9Cl3N4O4
  • Molecular Weight : 451.65 g/mol
  • CAS Number : 862243-46-7
  • Structure : Diclazuril features a complex structure that includes multiple chlorine atoms and a cyanomethyl group, which contribute to its biological activity.

Diclazuril acts primarily as a coccidiostat, inhibiting the growth and reproduction of Eimeria species, which are responsible for coccidiosis in poultry and livestock. The mechanism involves:

  • Inhibition of Mitochondrial Function : Diclazuril disrupts mitochondrial function in Eimeria, leading to reduced energy production and eventual cell death.
  • Interference with Nucleotide Synthesis : The compound may also interfere with the synthesis of nucleotides necessary for the replication of the parasite's DNA .

Efficacy in Veterinary Medicine

Diclazuril has been extensively studied for its efficacy as a feed additive in poultry. Research indicates that it effectively controls coccidiosis when administered at concentrations as low as 1 mg/kg in feed:

  • Study Findings :
    • A study involving 800 Ross 308 chickens showed that dietary supplementation with diclazuril significantly reduced the incidence of coccidial infections compared to control groups .
    • No significant adverse health effects were observed in treated groups, indicating a favorable safety profile at recommended dosages .

Comparative Studies

Table 1 summarizes findings from various studies comparing diclazuril's effectiveness against other coccidiostats:

CompoundDosage (mg/kg)Efficacy (%)Observations
Diclazuril195Effective against Eimeria maxima
Toltrazuril585Lower efficacy compared to diclazuril
Amprolium12570Higher dosage required for similar effect

Case Studies

  • Case Study on Chickens :
    • In a controlled trial, chickens treated with diclazuril exhibited lower mortality rates and improved weight gain compared to untreated controls. The average daily weight gain was significantly higher in the diclazuril group (p < 0.05) .
  • Impact on Oocyst Excretion :
    • Lambs treated with diclazuril showed intense and persistent oocyst excretion levels that were significantly higher than those recorded in animals treated with toltrazuril, suggesting a robust action against coccidia during later life stages .

Safety and Toxicity

While diclazuril is generally considered safe for use in livestock under authorized conditions, it is noted to be an irritant to skin and eyes. The following points summarize safety findings:

  • Irritation Potential : Diclazuril is classified as an irritant but is not a skin sensitizer.
  • Environmental Safety : Data on environmental safety remain inconclusive; further studies are needed to assess potential ecological impacts .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing Diclazuril 6-Carboxylic Acid and its related impurities?

  • Methodology : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the gold standard for impurity profiling. For example, Diclazuril Impurities A and B (EP) are identified using reverse-phase HPLC with UV detection at 254 nm, as per pharmacopeial guidelines . Structural confirmation of impurities involves nuclear magnetic resonance (NMR) spectroscopy, particularly 13C^{13}\text{C}-NMR to resolve overlapping signals in aromatic regions (e.g., 171–173 ppm for dichlorophenyl carbons) .
  • Key Data : Impurity A (CAS 862243-46-7) and Impurity B (CAS 112206-71-0) are critical for batch consistency, with retention time thresholds defined in the European Pharmacopoeia .

Q. How is the stability of Diclazuril 6-Carboxylic Acid evaluated under various storage conditions?

  • Methodology : Accelerated stability studies are conducted at 40°C/75% relative humidity (ICH guidelines). Degradation products are monitored using HPLC-UV, focusing on hydrolytic cleavage of the triazine ring and oxidation of the cyanomethyl group. Mass loss and color changes are quantified via thermogravimetric analysis (TGA) and spectrophotometry .
  • Key Findings : The compound exhibits photodegradation in methanol solutions under UV light, requiring amber glassware for storage. No incompatibilities with common excipients are reported .

Q. What synthetic routes are documented for the preparation of Diclazuril 6-Carboxylic Acid derivatives?

  • Methodology : The parent compound, Diclazuril, is synthesized via a multi-step route:

Condensation of 4-chlorophenylacetonitrile with 2,6-dichloro-4-nitrobenzene.

Reduction of the nitro group to amine, followed by cyclization with triazine precursors.

Carboxylic acid derivatives are obtained via hydrolysis of the nitrile group under acidic conditions (HCl/H2_2O, reflux) .

  • Key Data : Final purification involves recrystallization from ethanol/water (yield: 78–82%), with purity >99% confirmed by elemental analysis .

Advanced Research Questions

Q. What molecular mechanisms underlie the anticoccidial activity of Diclazuril 6-Carboxylic Acid against Eimeria species?

  • Methodology : Target validation involves in vitro binding assays with protozoan organelles. For example, fluorescence polarization assays confirm binding to protochlorophyllide in Toxoplasma gondii apicoplasts (IC50_{50} = 12 nM). Downregulation of serine/threonine phosphatase (EtRACK) is quantified via Western blot and qPCR in Eimeria tenella merozoites .
  • Key Findings : Diclazuril disrupts the photosynthetic reaction center in apicomplexans by binding the D1 protein homolog, absent in mammalian cells. This specificity explains its low toxicity (LD50_{50} > 5000 mg/kg in rats) .

Q. How do researchers address discrepancies in efficacy data of Diclazuril 6-Carboxylic Acid across different in vivo models?

  • Methodology : Meta-analyses of dose-response curves across species (poultry, lambs, horses) are performed. Pharmacokinetic parameters (e.g., plasma half-life, cerebrospinal fluid penetration) are modeled using non-compartmental analysis. For instance, steady-state plasma concentrations in horses (0.5–1.2 µg/mL) require higher doses than poultry (1 ppm feed) due to metabolic differences .
  • Key Data : In lambs, a 1 mg/kg oral dose achieves 95% oocyst reduction, whereas turkeys require 2 mg/kg for equivalent efficacy .

Q. What strategies are employed to overcome potential drug resistance to Diclazuril 6-Carboxylic Acid in parasitic populations?

  • Methodology : Synergistic combinations are tested via checkerboard assays. For example, atovaquone (a ubiquinone analog) enhances Diclazuril’s efficacy 10-fold against Toxoplasma by targeting mitochondrial electron transport. Resistance gene screening (e.g., EtRACK mutations) is conducted using CRISPR-Cas9 knock-in models .
  • Key Findings : Combination therapy reduces the effective dose of Diclazuril by 50% in murine toxoplasmosis models, delaying resistance onset .

Methodological Notes

  • Analytical Standards : Always reference pharmacopeial impurity standards (e.g., Diclazuril Imp. A/B) for HPLC calibration .
  • In Vivo Models**: Use specific-pathogen-free (SPF) poultry to eliminate confounding coccidial strains .
  • Data Interpretation : Cross-validate NMR and LC-MS results to resolve structural ambiguities, particularly in dichlorophenyl regions .

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